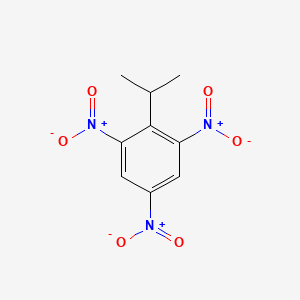

1,3,5-Trinitro-2-(propan-2-yl)benzene

Description

1,3,5-Trinitro-2-(propan-2-yl)benzene is a nitroaromatic compound characterized by a benzene ring substituted with three nitro (-NO₂) groups at the 1, 3, and 5 positions and an isopropyl (-CH(CH₃)₂) group at the 2 position. The nitro groups confer high thermal stability and electron-withdrawing effects, while the bulky isopropyl substituent may influence steric hindrance and solubility.

Properties

CAS No. |

56140-46-6 |

|---|---|

Molecular Formula |

C9H9N3O6 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

1,3,5-trinitro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H9N3O6/c1-5(2)9-7(11(15)16)3-6(10(13)14)4-8(9)12(17)18/h3-5H,1-2H3 |

InChI Key |

FZYUWMUGJLVKGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-(propan-2-yl)benzene can be synthesized through the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . Another method involves the decarboxylation of 2,4,6-trinitrobenzoic acid .

Industrial Production Methods: In industrial settings, the compound is typically produced by nitrating m-dinitrobenzene under controlled conditions to ensure safety and maximize yield. The process involves the careful addition of nitric acid to m-dinitrobenzene, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trinitro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.

Substitution: It forms charge-transfer complexes with electron-rich arenes.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

Substitution: Electron-rich arenes such as phenols or anilines are used under mild conditions to form charge-transfer complexes.

Major Products:

Reduction: 1,3,5-Triaminobenzene

Substitution: Charge-transfer complexes with electron-rich arenes

Scientific Research Applications

1,3,5-Trinitro-2-(propan-2-yl)benzene has several applications in scientific research:

Biology and Medicine: The compound’s derivatives are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1,3,5-Trinitro-2-(propan-2-yl)benzene involves the interaction of its nitro groups with molecular targets. The nitro groups are highly electron-withdrawing, making the compound highly reactive. Upon detonation, the compound undergoes rapid decomposition, releasing a large amount of energy. The molecular targets and pathways involved include the formation of free radicals and the subsequent chain reactions that lead to the explosive decomposition of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3,5-Trinitro-2-(propan-2-yl)benzene with structurally or functionally related aromatic compounds, emphasizing substituent effects and reactivity.

Comparison with Trinitrotoluene (TNT)

| Property | 1,3,5-Trinitro-2-(propan-2-yl)benzene | TNT (2,4,6-Trinitrotoluene) |

|---|---|---|

| Substituents | 3 × NO₂, 1 × isopropyl | 3 × NO₂, 1 × methyl |

| Molecular Weight | ~318 g/mol (estimated) | 227.13 g/mol |

| Melting Point | Not reported (predicted higher than TNT due to bulkier substituent) | 80.1°C |

| Electron Effects | Strong electron-withdrawing (NO₂) + steric hindrance (isopropyl) | Strong electron-withdrawing (NO₂) + mild steric effects (methyl) |

| Stability/Reactivity | Likely more thermally stable due to reduced molecular symmetry and increased steric protection | Moderately stable; sensitive to friction/impact |

The isopropyl group in 1,3,5-Trinitro-2-(propan-2-yl)benzene may enhance thermal stability compared to TNT by reducing molecular symmetry and increasing steric shielding of reactive nitro groups. However, its explosive power is likely lower due to decreased density and higher molecular weight .

Comparison with 4-Isopropylphenol and 4-Isopropenylphenol

These compounds, identified as intermediates in BPA degradation , share the isopropyl/isopropenyl substituent but lack nitro groups:

| Property | 1,3,5-Trinitro-2-(propan-2-yl)benzene | 4-Isopropylphenol | 4-Isopropenylphenol |

|---|---|---|---|

| Substituents | 3 × NO₂, 1 × isopropyl | 1 × OH, 1 × isopropyl | 1 × OH, 1 × isopropenyl |

| Reactivity | Resists electrophilic substitution due to nitro groups | Undergoes oxidation and electrophilic substitution (e.g., sulfonation) | Prone to polymerization or further oxidation |

| Applications | Potential explosive or stabilizer | Antioxidant, intermediate in polymer synthesis | Degradation byproduct; limited industrial use |

The nitro groups in 1,3,5-Trinitro-2-(propan-2-yl)benzene drastically reduce its susceptibility to oxidation compared to phenolic derivatives, making it more suitable for high-stability applications .

Comparison with Cyanobenzylidene Derivatives

Thiazolo-pyrimidine derivatives, such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b), feature cyano (-CN) and furan substituents :

| Property | 1,3,5-Trinitro-2-(propan-2-yl)benzene | Compound 11b |

|---|---|---|

| Substituents | 3 × NO₂, 1 × isopropyl | Cyano, furan, thiazolo-pyrimidine |

| Synthesis | Likely nitration of isopropylbenzene | Condensation of thiouracil with aldehydes |

| Melting Point | Not reported | 213–215°C |

| Reactivity | Nitro groups dominate reactivity | Reactivity driven by cyano and carbonyl groups |

While 1,3,5-Trinitro-2-(propan-2-yl)benzene is tailored for stability and energy storage, compound 11b is designed for pharmaceutical or materials science applications, emphasizing heterocyclic reactivity .

Comparison with Triazine Derivatives

Metabolites such as 4-(ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-ol (HMDB0062766) contain amino (-NH₂) and isopropyl groups :

| Property | 1,3,5-Trinitro-2-(propan-2-yl)benzene | HMDB0062766 |

|---|---|---|

| Substituents | 3 × NO₂, 1 × isopropyl | 2 × NH, 1 × isopropyl |

| Electron Effects | Electron-deficient aromatic ring | Electron-rich due to amino groups |

| Applications | Explosives, stabilizers | Herbicides, metabolites |

The contrasting electron effects (withdrawing vs. donating) highlight how substituent choice dictates application: nitro compounds favor stability, while amino derivatives enable hydrogen bonding and biodegradability .

Key Research Findings

Steric and Electronic Effects : The isopropyl group in 1,3,5-Trinitro-2-(propan-2-yl)benzene likely reduces sensitivity to external stimuli compared to TNT, though this requires experimental validation.

Degradation Pathways: Unlike phenolic isopropyl derivatives (e.g., 4-isopropylphenol), nitroaromatic compounds resist microbial and oxidative degradation, posing environmental persistence challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.